molecular formula C5H7ClN2O B1489418 (3-chloro-1-methyl-1H-pyrazol-4-yl)methanol CAS No. 1780810-93-6

(3-chloro-1-methyl-1H-pyrazol-4-yl)methanol

Cat. No.: B1489418
CAS No.: 1780810-93-6
M. Wt: 146.57 g/mol
InChI Key: UEMGMBFXRFEYDP-UHFFFAOYSA-N
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Description

(3-chloro-1-methyl-1H-pyrazol-4-yl)methanol is a useful research compound. Its molecular formula is C5H7ClN2O and its molecular weight is 146.57 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Pyrazole derivatives, including compounds structurally similar to (3-chloro-1-methyl-1H-pyrazol-4-yl)methanol, have been synthesized for various pharmacological activities. For instance, novel pyrazole derivatives have been reported with antimicrobial and anticancer properties (Hafez, El-Gazzar, & Al-Hussain, 2016). These findings suggest the potential of this compound in the development of compounds with significant bioactivities.

Anticancer and Antimicrobial Agents

Research has demonstrated the effectiveness of pyrazole derivatives as potential anticancer and antimicrobial agents. The synthesis of these compounds often leads to the discovery of new molecules with high therapeutic efficacy against various cancer types and microbial infections. This highlights the role of this compound in the creation of compounds with potential health benefits (Hafez, El-Gazzar, & Al-Hussain, 2016).

Corrosion Inhibition

Pyrazole derivatives have also been explored for their corrosion inhibition properties, indicating the potential application of this compound in protecting metals against corrosion in acidic environments. This application is crucial for extending the life of metals in industrial processes (Yadav, Sinha, Sarkar, & Tiwari, 2015).

Eco-friendly Synthesis Strategies

Furthermore, research on eco-friendly synthesis strategies for new heterocyclic compounds, including pyrazolyl α-amino esters derivatives, emphasizes the importance of this compound in developing environmentally sustainable chemical processes. These strategies aim at achieving high yields with minimal environmental impact, underscoring the compound's utility in green chemistry applications (Mabrouk et al., 2020).

Mechanism of Action

Target of Action

Pyrazole derivatives have been found to bind with high affinity to multiple receptors , which could suggest a similar behavior for this compound.

Mode of Action

It’s known that pyrazole derivatives interact with their targets, leading to changes in cellular processes

Biochemical Pathways

Pyrazole derivatives have been associated with various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that (3-chloro-1-methyl-1H-pyrazol-4-yl)methanol could potentially affect multiple biochemical pathways.

Result of Action

Given the diverse biological activities associated with pyrazole derivatives , this compound could potentially exhibit a range of effects at the molecular and cellular levels.

Biochemical Analysis

Biochemical Properties

(3-chloro-1-methyl-1H-pyrazol-4-yl)methanol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, pyrazole derivatives are known to exhibit antibacterial, anti-inflammatory, and anticancer properties . The interactions between this compound and these biomolecules often involve hydrogen bonding and hydrophobic interactions, which can influence the compound’s biological activity.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, pyrazole derivatives have been shown to affect the activity of enzymes involved in metabolic pathways, leading to changes in cellular metabolism . Additionally, this compound may impact cell proliferation and apoptosis, contributing to its potential therapeutic applications.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, pyrazole derivatives have been reported to inhibit enzymes such as succinate dehydrogenase, which plays a crucial role in the tricarboxylic acid cycle . This inhibition can result in altered metabolic flux and changes in gene expression, ultimately affecting cellular function.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are essential factors to consider. Over time, the compound may undergo degradation, leading to changes in its biological activity. Studies have shown that pyrazole derivatives can form stable complexes with other molecules, which can influence their long-term effects on cellular function . Additionally, the temporal effects of this compound on cellular processes can vary depending on the experimental conditions.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects. For example, pyrazole derivatives have been shown to be safe and well-tolerated in mice at doses of 300 mg/kg and 100 mg/kg when administered orally and parenterally, respectively . Higher doses may result in toxicity, highlighting the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways. For instance, pyrazole derivatives can inhibit enzymes such as succinate dehydrogenase, affecting the tricarboxylic acid cycle and metabolic flux . These interactions can lead to changes in metabolite levels and overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound may interact with transporters and binding proteins that facilitate its movement across cellular membranes. Additionally, the localization and accumulation of this compound within specific tissues can influence its therapeutic effects .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, pyrazole derivatives have been shown to localize in the mitochondria, where they can exert their effects on cellular metabolism . Understanding the subcellular localization of this compound can provide insights into its mechanism of action and potential therapeutic applications.

Properties

IUPAC Name

(3-chloro-1-methylpyrazol-4-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7ClN2O/c1-8-2-4(3-9)5(6)7-8/h2,9H,3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEMGMBFXRFEYDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)Cl)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1780810-93-6
Record name (3-chloro-1-methyl-1H-pyrazol-4-yl)methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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